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5alpha-Cholesta-7,24-dien-3beta-ol

Cat. No.: B045306
CAS No.: 651-54-7
M. Wt: 384.6 g/mol
InChI Key: PKEPPDGGTSZLBL-SKCNUYALSA-N
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Description

Contextualizing 5alpha-Cholesta-7,24-dien-3beta-ol within Sterol Metabolism Pathways

The biosynthesis of cholesterol is a fundamental and highly regulated metabolic process in animal cells, beginning with acetyl-CoA and proceeding through numerous enzymatic steps. byjus.comsketchy.comthemedicalbiochemistrypage.org A critical phase of this pathway is the conversion of the cyclic precursor lanosterol (B1674476) into cholesterol. guidetopharmacology.orgguidetopharmacology.orgacs.orgnumberanalytics.com After the formation of lanosterol, the pathway can proceed through two major routes: the Kandutsch-Russell pathway and the Bloch pathway. acs.orgreactome.orgreactome.org

This compound is a specific intermediate in the Bloch pathway, which is prominent in the liver and other tissues. reactome.org This pathway is characterized by the reduction of the side-chain double bond at C24 as one of the final steps. reactome.orgwikipedia.orgmedium.com The journey begins with lanosterol, which is converted to zymosterol (B116435). wikipedia.org Zymosterol then undergoes isomerization to form this compound. hmdb.careactome.org This reaction is a pivotal step that directs the substrate further down the Bloch pathway. Subsequently, this compound is acted upon by the enzyme sterol C5-desaturase (SC5D), which introduces a double bond at the C5 position of the sterol ring. reactome.org This reaction converts this compound into cholesta-5,7,24-trien-3beta-ol, also known as 7-dehydrodesmosterol (B141393). reactome.orgreactome.orgnih.govwikipedia.org 7-dehydrodesmosterol is then further metabolized to desmosterol (B1670304), the immediate precursor to cholesterol in this pathway. wikipedia.orgnih.gov

The table below outlines the specific position of this compound in the Bloch pathway of cholesterol synthesis.

Preceding IntermediateReactionCompoundSubsequent IntermediateEnzyme
ZymosterolIsomerizationThis compound 7-DehydrodesmosterolCholestenol delta-isomerase (inferred)
This compound C5-Desaturation7-DehydrodesmosterolDesmosterolSterol C5-desaturase (SC5D)

Historical Perspectives on the Discovery and Initial Identification of this compound

The initial identification of this compound as a significant biological molecule occurred in 1978. Researchers studying the 3beta-hydroxysterol content of hamster spermatozoa discovered marked variations as the cells matured within the epididymis. nih.gov While cholesterol was the main sterol in immature (caputal) spermatozoa, its precursors were more abundant in mature (caudal) spermatozoa. nih.gov

Through the use of Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) and Nuclear Magnetic Resonance (NMR), scientists identified one of these accumulating precursors as this compound. nih.gov Remarkably, its concentration in mature hamster spermatozoa was found to be approximately three times higher than that of cholesterol itself, highlighting it as a major sterol in the male hamster reproductive tract. nih.gov The compound was also detected in the epididymal tissue. nih.gov

Subsequent research identified this compound in other diverse organisms. It was characterized as a minor sterol in the marine animal chiton (Liophura japonica). dss.go.th In 1998, the compound was identified for the first time in a plant, within the lipid fraction of Vanilla madagascariensis beans. dss.go.th In this orchid, it constituted a significant portion (35.3%) of the 4-desmethylsterol fraction. dss.go.th

The table below summarizes key milestones in the identification of this sterol.

Year of ReportOrganismFindingAnalytical Methods
1978Hamster (Mesocricetus)Identified as a major sterol in caudal spermatozoa and epididymal tissue. nih.govGLC-MS, NMR
1998Vanilla madagascariensis (Vanilla Bean)First identification in a plant; a major component of the 4-desmethylsterol fraction. dss.go.thGC, GC-MS
Prior to 1998Marine Chiton (Liophura japonica)Characterized as a minor sterol. dss.go.thNot specified

Compound Glossary

The following table lists the chemical compounds mentioned in this article.

Common NameSystematic Name (where available)
This compound(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
7-DehydrodesmosterolCholesta-5,7,24-trien-3beta-ol
Acetyl-CoAAcetyl coenzyme A
CholesterolCholest-5-en-3β-ol
DesmosterolCholesta-5,24-dien-3β-ol
Lanosterol(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Lathosterol (B1674540)Cholest-7-en-3β-ol
Zymosterol5α-cholesta-8,24-dien-3ß-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B045306 5alpha-Cholesta-7,24-dien-3beta-ol CAS No. 651-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPPDGGTSZLBL-SKCNUYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862357
Record name Cholesta-7,24-dien-3-ol
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

651-54-7
Record name 5α-Cholesta-7,24-dien-3β-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-7,24-dien-3-ol
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Record name Cholesta-7,24-dien-3-ol
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Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 - 151 °C
Record name 5alpha-Cholesta-7,24-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 5alpha Cholesta 7,24 Dien 3beta Ol

as an Intermediate in Cholesterol Biosynthesis

The synthesis of cholesterol is a complex, multi-step process known as the mevalonate (B85504) pathway. 5alpha-Cholesta-7,24-dien-3beta-ol emerges as a key intermediate in the later stages of this pathway, following the formation of the initial sterol, lanosterol (B1674476).

Integration within the Mevalonate Pathway

The journey to cholesterol from acetyl-CoA involves the production of isoprene (B109036) units, their condensation to form squalene (B77637), and the subsequent cyclization of squalene to yield lanosterol. It is in the post-lanosterol phase of cholesterol synthesis that this compound makes its appearance. This latter part of the pathway is characterized by a series of demethylations, isomerizations, and reductions that modify the lanosterol structure.

There are two main branches in the post-squalene pathway: the Bloch and the Kandutsch-Russell pathways. nih.govnih.gov In the Bloch pathway, the double bond in the side chain at position 24 remains until the final stages, whereas in the Kandutsch-Russell pathway, this bond is reduced earlier. nih.govnih.gov this compound is an intermediate in the Bloch pathway, retaining the Δ24 double bond.

Precursor Conversion Pathways Leading to this compound

The direct precursor to this compound is zymosterol (B116435). reactome.orgwikipedia.org The formation of this compound from zymosterol is an isomerization reaction.

Table 1: Precursor to this compound

Precursor Compound Enzyme Resulting Compound
Zymosterol Emopamil-binding protein (EBP) / Cholestenol delta-isomerase (EC 5.3.3.5) This compound

This isomerization is a critical step, catalyzed by the enzyme Emopamil-binding protein (EBP), which is a Δ8-Δ7 sterol isomerase. reactome.orgpatsnap.comacs.orgjefferson.edu This enzyme facilitates the migration of the double bond from the C8-C9 position in zymosterol to the C7-C8 position, resulting in the formation of this compound. acs.orgjefferson.edu This reaction occurs in the endoplasmic reticulum. reactome.org

Metabolic Interconversions Involving this compound

Once formed, this compound is a substrate for several enzymes that further modify its structure, pushing it along the pathway towards cholesterol or other sterols.

Conversion to 5alpha-Cholest-7-en-3beta-ol

This compound can be reversibly converted to 5alpha-Cholest-7-en-3beta-ol. This reaction involves the reduction of the double bond at the C24 position in the side chain. wikipedia.org The enzyme responsible for this conversion is delta24-sterol reductase (EC 1.3.1.72). wikipedia.org

Conversion to 7-Dehydrodesmosterol (B141393)

Another significant metabolic fate of this compound is its conversion to 7-Dehydrodesmosterol. jefferson.eduwikipedia.orgreactome.org This reaction introduces a new double bond at the C5 position of the sterol ring. The enzyme that catalyzes this desaturation is C-5 sterol desaturase (SC5D). reactome.orgreactome.org This reaction requires NADPH and molecular oxygen. jefferson.edureactome.org

Table 2: Metabolic Conversions of this compound

Starting Compound Enzyme Reactants/Cofactors Product
This compound Delta24-sterol reductase (EC 1.3.1.72) NADPH 5alpha-Cholest-7-en-3beta-ol
This compound C-5 sterol desaturase (SC5D) NADPH, O2 7-Dehydrodesmosterol

Desaturation of this compound to Cholesta-5,7,24-trien-3beta-ol

The conversion of this compound to Cholesta-5,7,24-trien-3beta-ol (also known as 7-dehydrodesmosterol) is a critical desaturation reaction. reactome.orgreactome.orgwikipedia.org This step introduces a double bond at the C-5 position of the sterol's B ring, a modification essential for the eventual formation of cholesterol. asm.org

This reaction occurs in the endoplasmic reticulum and is catalyzed by the enzyme lathosterol (B1674540) oxidase, also known as sterol C5-desaturase (SC5D). reactome.orguniprot.org The process requires molecular oxygen (O2), NADPH as a reducing agent, and a proton (H+). reactome.orgreactome.org The enzyme utilizes cytochrome b5 as an electron carrier in this oxidative reaction. uniprot.org The role of the human SC5D enzyme in this specific conversion has been confirmed through studies of individuals with genetic defects in this enzyme, a condition known as lathosterolosis. reactome.orgnih.gov

This desaturation is a pivotal point in the Bloch pathway of cholesterol synthesis, which is characterized by the reduction of the side-chain double bond at a later stage. nih.govreactome.org

Reaction Summary

SubstrateEnzymeCofactors/CosubstratesProductCellular Location
This compoundLathosterol Oxidase (SC5D)NADPH, H+, O2Cholesta-5,7,24-trien-3beta-olEndoplasmic Reticulum

Detailed Research Findings

Compound Properties

Compound NameSynonym(s)Molecular FormulaMonoisotopic Mass (Da)
This compoundCHdOLC27H44O384.3392
Cholesta-5,7,24-trien-3beta-ol7-DehydrodesmosterolC27H42O382.3236

Enzymatic Regulation and Molecular Mechanisms in 5alpha Cholesta 7,24 Dien 3beta Ol Metabolism

Key Enzymes Catalyzing Transformations of 5alpha-Cholesta-7,24-dien-3beta-ol

The metabolic fate of this compound is determined by the action of several key enzymes. These biocatalysts direct the compound through different branches of the cholesterol synthesis pathway, highlighting the complexity and regulatory precision of sterol metabolism.

Delta24-Sterol Reductase, encoded by the DHCR24 gene, is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase that plays a crucial role in cholesterol biosynthesis. genecards.org This enzyme catalyzes the reduction of the C-24 double bond in the side chain of sterol intermediates. genecards.orguniprot.org Specifically, DHCR24 acts on this compound, converting it to lathosterol (B1674540) (5alpha-cholest-7-en-3beta-ol). hmdb.ca This reaction is a vital step in the Kandutsch-Russell pathway of cholesterol synthesis. A deficiency in DHCR24 leads to the accumulation of desmosterol (B1670304), causing the rare autosomal recessive disorder desmosterolosis. uniprot.orgnih.govwikipedia.org

Table 1: DHCR24 Reaction on this compound

SubstrateEnzymeProductReaction TypeEC Number
This compoundDelta24-Sterol Reductase (DHCR24)5alpha-Cholest-7-en-3beta-ol (Lathosterol)Reduction1.3.1.72

Cholestenol Delta-Isomerase, also known as Emopamil Binding Protein (EBP), is an integral membrane protein that catalyzes the isomerization of sterols. nih.govt3db.ca It is involved in the interconversion of this compound. Research indicates that EBP can convert zymosterol (B116435) intermediate 2 into this compound. hmdb.ca Conversely, other findings suggest that this compound can be converted into zymosterol by the action of cholestenol delta-isomerase. hmdb.ca This highlights the enzyme's role in maintaining the balance between different sterol intermediates within the cholesterol synthesis pathway.

C-5 Sterol Desaturase (SC5D), also referred to as lathosterol oxidase, introduces a double bond at the C-5 position of the sterol ring. genecards.orgwikipedia.org This enzyme catalyzes the conversion of this compound to 7-dehydrodesmosterol (B141393) (cholesta-5,7,24-trien-3beta-ol). uniprot.orgreactome.org This reaction requires oxygen and a source of electrons, such as NADPH or cytochrome b5. uniprot.orgreactome.org The product, 7-dehydrodesmosterol, is a direct precursor to desmosterol in one of the final branches of cholesterol biosynthesis. wikipedia.org

Table 2: SC5D Catalysis of this compound

SubstrateEnzymeProductReaction TypeEC Number
This compoundC-5 Sterol Desaturase (SC5D)7-DehydrodesmosterolDesaturation / Oxidation1.14.19.20

3-beta-Hydroxysteroid-Delta(8),Delta(7)-Isomerase is the systematic name for the enzyme more commonly known as Cholestenol Delta-Isomerase or EBP. t3db.cahmdb.ca As such, its role is identical to that described in section 3.1.2. It is established that this compound is a substrate for this isomerase. hmdb.ca The enzyme facilitates the crucial isomerization step between sterols with a double bond at the C8(9) position and those with a double bond at the C7(8) position. researchgate.netreactome.org For instance, it catalyzes the conversion of zymostenol (B45303) to lathosterol, a reaction that directs intermediates into the main trunk of the cholesterol synthesis pathway. nih.govreactome.org

Subcellular Localization of this compound Metabolic Processes

The intricate enzymatic reactions involved in the metabolism of this compound are not randomly dispersed within the cell but are highly organized and localized to a specific organelle.

The endoplasmic reticulum (ER) is the primary site for the later stages of cholesterol biosynthesis, including the metabolic transformations of this compound. frontiersin.orgyoutube.com The key enzymes discussed—DHCR24, EBP (cholestenol delta-isomerase), and SC5D—are all integral membrane proteins embedded within the ER membrane. uniprot.orgnih.govhmdb.cabiogps.org This co-localization within the ER facilitates a "metabolon" concept, where enzymes of a single pathway are physically associated, allowing for efficient substrate channeling from one active site to the next. nih.govnih.gov The synthesis of essential lipids, including cholesterol, is a major function of the smooth ER. byjus.com The entire enzymatic machinery required to convert lanosterol (B1674476) to cholesterol, which includes the enzymes acting on this compound, is housed within this organelle, underscoring its central role in sterol metabolism. frontiersin.orgyoutube.com

Golgi Apparatus Membrane Associations in Sterol Processing

While the enzymes that directly synthesize this compound reside in the endoplasmic reticulum (ER), the Golgi apparatus plays a critical, albeit indirect, regulatory role in sterol processing. nih.govkhanacademy.org The Golgi is a central hub for the sorting, modification, and transport of lipids and proteins. nih.govbyjus.comyoutube.com Its involvement in cholesterol homeostasis is most prominently demonstrated through its role in activating the sterol regulatory element-binding protein (SREBP).

SREBP is a transcription factor that controls the expression of genes involved in cholesterol and fatty acid synthesis. nih.gov In its inactive state, SREBP is bound to the SREBP cleavage-activating protein (SCAP) in the ER membrane. youtube.com When cellular sterol levels are low, the SREBP-SCAP complex is released from the ER and transported to the Golgi apparatus. youtube.com Within the Golgi, a series of proteolytic cleavages by specific proteases releases the active N-terminal domain of SREBP. nih.govyoutube.com This active fragment then travels to the nucleus, where it binds to sterol regulatory elements (SREs) on the DNA, upregulating the transcription of target genes, including those for enzymes like HMG-CoA reductase and others in the cholesterol synthesis pathway. youtube.comyoutube.com

Interactomics of Cholesterol Synthesis Enzymes and Implications for this compound Metabolism

The traditional view of metabolic pathways as a series of soluble enzymes acting independently is being replaced by a model that emphasizes complex protein-protein interactions (PPIs). nih.govnih.gov The enzymes of the cholesterol biosynthesis pathway are no exception and are now understood to engage in a sophisticated interactome that enhances regulatory control and metabolic efficiency. nih.govmdpi.com

The concept of a cholesterol "metabolon" has been proposed, suggesting that sequential enzymes in the pathway form a physical, membrane-anchored multi-protein complex. mdpi.com This arrangement could facilitate substrate channeling, where an intermediate product is passed directly from one enzyme's active site to the next, minimizing diffusion and preventing the accumulation of potentially toxic intermediates. While the existence of a single, all-encompassing metabolon is still under investigation, evidence for PPIs among cholesterol synthesis enzymes is robust. mdpi.com

Bioinformatic analyses and experimental studies have identified a wide spectrum of protein partners for the seventeen core enzymes of the cholesterol pathway. nih.govnih.govresearchgate.net These interactions are not limited to the enzymes themselves but also include regulatory proteins such as kinases, phosphatases, and ubiquitin ligases, which can modify enzyme activity and stability. nih.govnih.govresearchgate.net For instance, interactions between DHCR7, DHCR24, and EBP—enzymes critical in the later stages of cholesterol synthesis involving this compound—have been suggested, supporting the metabolon hypothesis. mdpi.com These interactions are crucial as they create a coordinated network that allows the cell to finely tune cholesterol production in response to metabolic needs. nih.gov

The table below highlights some key enzymes in the cholesterol synthesis pathway and examples of their interacting protein partners, illustrating the complexity of this metabolic network. nih.govmdpi.com

Cholesterol Synthesis EnzymeGeneExample Interacting ProteinsPotential Function of Interaction
HMG-CoA ReductaseHMGCRINSIG1, SCAP, UBIAD1Regulation of enzyme degradation, cholesterol sensing
Squalene (B77637) EpoxidaseSQLEEBP, FDFT1, LSSFormation of a metabolic complex, substrate channeling
Lanosterol SynthaseLSSSQLE, FDFT1Substrate channeling
Emopamil binding proteinEBPDHCR7, NSDHL, SC5DFormation of a post-lanosterol metabolon
24-dehydrocholesterol reductaseDHCR24DHCR7, EBPCoordination of final cholesterol synthesis steps

Physiological and Biological Significance of 5alpha Cholesta 7,24 Dien 3beta Ol

Contribution of 5alpha-Cholesta-7,24-dien-3beta-ol to Cellular Homeostasis

This compound, a sterol lipid molecule, plays a foundational role in the intricate network of cellular processes that maintain stability and normal function. hmdb.ca Its contributions are most notably observed in its capacity as a precursor molecule and its involvement in the regulation of cholesterol levels.

Function as a Molecular Messenger and Hormone Precursor

As an intermediate in the biosynthesis of steroids, this compound is a critical component in the production of a wide array of essential biological molecules. hmdb.ca Steroid hormones, which are derived from cholesterol, are pivotal in regulating a vast range of physiological functions, including metabolism, inflammation, immune responses, and the development of sexual characteristics. While not a hormone itself, its position in the steroid synthesis pathway makes it an essential building block for these vital signaling molecules.

The transformation of this compound into other sterols is a tightly regulated process. It can be converted into zymosterol (B116435) by the enzyme cholestenol delta-isomerase. hmdb.ca Furthermore, it is a substrate for 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase and is also converted into 7-Dehydrodesmosterol (B141393). hmdb.ca These conversions are critical steps in the pathway leading to the synthesis of cholesterol and other steroids.

Involvement in Cellular Cholesterol Homeostasis Regulation

This compound is an integral part of the cholesterol biosynthesis pathway, a fundamental process for all animal cells. hmdb.ca Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones and bile acids. The regulation of cholesterol levels is paramount for cellular health, as both deficits and excesses can be detrimental.

Role of this compound in Reproductive Biology

The significance of this compound is particularly pronounced in the reproductive biology of certain species, most notably the hamster.

Presence and Dynamic Variations in the Male Hamster Reproductive Tract

In the male hamster, this compound has been identified as a major sterol within the reproductive tract. nih.gov Its concentration undergoes significant changes as spermatozoa mature within the epididymis. While cholesterol is the predominant sterol in immature spermatozoa found in the head (caput) of the epididymis, the concentration of cholesterol precursors, including this compound, surpasses that of cholesterol in mature spermatozoa from the tail (cauda) of the epididymis. nih.gov In fact, the concentration of this compound in caudal spermatozoa is approximately three times higher than that of cholesterol. nih.gov This sterol is also present in the epididymal tissue itself. nih.gov

Significance in Hamster Spermatozoa Maturation and Function

The dramatic shift in the sterol composition of hamster spermatozoa during their transit through the epididymis points to a crucial role for this compound in the maturation and function of these cells. medchemexpress.com The increase in the levels of this cholesterol precursor, along with desmosterol (B1670304), coincides with a decrease in the cholesterol level as the spermatozoa mature. This suggests that the changing lipid environment of the sperm plasma membrane, influenced by the accumulation of this compound, is a critical aspect of the maturation process, likely affecting membrane fluidity and the acquisition of fertilizing capacity.

Implications of this compound Metabolism in Disease Pathogenesis

Disruptions in the metabolic pathways involving cholesterol precursors can have severe consequences for human health, leading to a group of genetic disorders known as inborn errors of cholesterol synthesis. nih.gov While direct evidence linking the accumulation of this compound to specific diseases is still emerging, its position in the cholesterol biosynthesis pathway implicates its metabolism in the pathogenesis of several of these conditions.

Inborn errors of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome (SLOS), lathosterolosis, and desmosterolosis, are characterized by the accumulation of specific cholesterol precursors due to enzymatic defects. nih.govwikipedia.orgwikipedia.orgwikipedia.org For example, SLOS is caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), leading to an accumulation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in one of the synthetic pathways. wikipedia.orgnih.gov Given that this compound is an upstream precursor in the Bloch pathway, a blockage at a later stage could potentially lead to an accumulation of this and other preceding sterols. nih.gov The toxic effects of accumulated cholesterol precursors are a major contributor to the pathology of these syndromes. nih.gov

The following table provides an overview of the key enzymes and their functions related to the metabolism of this compound and associated disorders.

EnzymeFunctionAssociated Disorder(s)
Cholestenol delta-isomeraseConverts this compound to zymosterol-
3-beta-hydroxysteroid-delta(8),delta(7)-isomeraseActs on this compound-
Delta24-sterol reductaseReversibly converts this compound to 5alpha-cholest-7-en-3beta-olDesmosterolosis wikipedia.org
7-dehydrocholesterol reductase (DHCR7)Reduces the double bond in 7-dehydrocholesterol to form cholesterolSmith-Lemli-Opitz syndrome (SLOS) wikipedia.orgnih.gov
Sterol-C5-desaturase (SC5D)Involved in the conversion of lathosterol (B1674540) to 7-dehydrocholesterolLathosterolosis nih.govwikipedia.org

Associations with Sterol Storage Disorders

Alterations in the intricate pathways of intracellular cholesterol transport and metabolism can lead to a class of genetic disorders known as sterol storage diseases. One prominent example with a connection to cholesterol precursors is Niemann-Pick disease, particularly Type C (NPC).

Niemann-Pick disease Type C is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. nih.govyoutube.com These mutations lead to impaired intracellular trafficking of cholesterol, causing its accumulation, along with other lipids, within the late endosomes and lysosomes of cells in various tissues, including the brain, liver, and spleen. nih.govyoutube.comnih.gov The fundamental defect in NPC disease is the hindered exit of LDL-derived unesterified cholesterol from these organelles. nih.gov While the primary accumulating lipid is unesterified cholesterol, the disruption of this crucial pathway can impact the broader sterol metabolism. The cellular response to cholesterol sequestration involves complex feedback mechanisms that can influence the synthesis of cholesterol and its precursors.

In the context of sterol storage disorders, the accumulation of desmosterol is a hallmark of a rare genetic condition called desmosterolosis. wikipedia.org This disorder is caused by mutations in the DHCR24 gene, leading to a deficiency in the enzyme that converts desmosterol to cholesterol. wikipedia.org Consequently, desmosterol accumulates in various tissues, leading to multiple congenital anomalies.

Connections to Atherosclerosis Development

Atherosclerosis, the underlying cause of most cardiovascular diseases, is characterized by the buildup of plaque within the arteries. webmd.comheart.org These plaques are complex structures composed of lipids, inflammatory cells, cellular waste, calcium, and fibrin. heart.org Cholesterol, particularly low-density lipoprotein (LDL) cholesterol, is a primary component of these atherosclerotic plaques. webmd.com

Recent research has highlighted the significant presence and role of cholesterol precursors, specifically desmosterol, within these plaques.

Key Research Findings on Desmosterol in Atherosclerosis:

FindingSignificanceSource
Most abundant cholesterol biosynthetic intermediate in human coronary artery lesions.Underscores its potential importance in the local plaque environment. nih.gov
Plays a crucial role in integrating cholesterol homeostasis and immune responses in macrophages.Suggests a dual function in both lipid metabolism and inflammation within the plaque. nih.gov
Depletion of desmosterol in myeloid cells promotes the progression of atherosclerosis.Indicates a protective role for desmosterol against the development of atherosclerosis. nih.gov
Acts as a dominant ligand for Liver X Receptors (LXRs).LXR activation is known to promote cholesterol efflux and have anti-inflammatory effects. nih.govavantiresearch.com nih.govavantiresearch.com
Suppresses macrophage inflammasome activation.Reduces the inflammatory response within the plaque, which is a key driver of atherosclerosis. nih.govpnas.org nih.govpnas.org

Studies have demonstrated that desmosterol is the most abundant cholesterol precursor found in human coronary atherosclerotic plaques. nih.gov Its accumulation within plaque macrophages appears to be a regulated process. Macrophages, which are key immune cells involved in atherosclerosis, can accumulate large amounts of cholesterol, transforming into "foam cells." In response to this cholesterol loading, these cells can generate desmosterol. nih.gov This endogenously produced desmosterol then acts as a signaling molecule, activating Liver X Receptors (LXRs). nih.govavantiresearch.com LXR activation, in turn, helps to manage cholesterol levels and dampens inflammatory responses. nih.govpnas.org

Furthermore, studies using mouse models have shown that a deficiency of desmosterol in macrophages leads to increased vascular inflammation and promotes the development of atherosclerosis. pnas.org Conversely, maintaining desmosterol levels can help to alleviate inflammation. avantiresearch.com These findings suggest that desmosterol is not merely a passive byproduct of cholesterol synthesis but an active participant in the pathophysiology of atherosclerosis, with a generally protective role. nih.gov

Brain Cholesterol Homeostasis and Neurodegenerative Conditions (e.g., Alzheimer's Disease)

The brain is the most cholesterol-rich organ, and maintaining its cholesterol homeostasis is critical for normal neurological function. oup.comnih.gov Unlike other tissues, the brain relies primarily on its own de novo cholesterol synthesis, as the blood-brain barrier restricts the entry of cholesterol from the circulation. oup.com Alterations in brain cholesterol metabolism have been increasingly implicated in neurodegenerative diseases, most notably Alzheimer's disease (AD). oup.comnih.govfrontiersin.org

Desmosterol plays a significant and dynamic role in brain development and function. During brain development, there is a transient but substantial accumulation of desmosterol, where it can constitute up to 30% of the total brain sterols. researchgate.net This accumulation precedes the period of active myelination. researchgate.net In the adult brain, the levels of desmosterol are much lower, but it is still present and thought to be important for processes like neurogenesis and synaptic plasticity in regions such as the hippocampus. nih.gov

The link between desmosterol and Alzheimer's disease is complex and an area of active investigation.

Research Highlights on Desmosterol in Alzheimer's Disease:

FindingImplicationSource
The enzyme that metabolizes desmosterol to cholesterol, DHCR24 (also known as Seladin-1), is reportedly reduced in affected areas of the AD brain.This could lead to alterations in the desmosterol/cholesterol ratio, potentially impacting neuronal function and vulnerability. nih.govresearchgate.net
Levels of desmosterol have been found to be decreased in the brain tissue of individuals with advanced AD.This finding may reflect neuronal loss or altered cholesterol metabolism in the later stages of the disease. nih.gov
The plasma desmosterol-to-cholesterol ratio is significantly lower in patients with AD and is correlated with cognitive decline.This suggests that peripheral levels of desmosterol might serve as a potential biomarker for the progression of AD. nih.gov
Desmosterol cannot be hydroxylated to 24S-hydroxycholesterol, a major route for cholesterol elimination from the brain.This property might influence the overall sterol balance and turnover within the brain. nih.govresearchgate.net researchgate.net

The dysregulation of the enzyme DHCR24 in AD is a key point of interest. A reduction in its activity could theoretically lead to an increase in desmosterol levels. However, studies have also reported lower desmosterol levels in the brains of AD patients, which might seem contradictory but could be due to the advanced stage of the disease and significant neuronal loss at the time of analysis. nih.govnih.gov Longitudinal studies tracking these levels over time have shown that the plasma desmosterol-to-cholesterol ratio decreases as cognitive decline progresses in AD patients, suggesting a dynamic relationship. nih.gov

Investigating the Role of this compound Metabolism in Cancer Contexts

Cancer cells are known to reprogram their metabolic pathways to support their rapid growth and proliferation. nih.govnih.govfrontiersin.org One of the key metabolic alterations observed in many cancers is the dysregulation of cholesterol metabolism. nih.govnih.gov Cancer cells often exhibit increased cholesterol synthesis and uptake to meet the demands of new membrane formation and to support various signaling pathways that promote tumor growth. nih.govfrontiersin.org

The enzymes involved in the cholesterol biosynthesis pathway are often upregulated in tumors. nih.gov This has led to investigations into targeting these enzymes as a potential anti-cancer strategy. nih.govfrontiersin.org Given that desmosterol is the immediate precursor to cholesterol in the Bloch pathway, its metabolism is intrinsically linked to the cholesterol-dependent phenotype of cancer cells.

Evidence for Desmosterol's Role in Cancer:

FindingContext/ImplicationSource
Desmosterol was detected in cells from neurogenic tumors (astrocytomas, neurinomas, and gliomas) grown in culture.This demonstrates that nervous system tumors are capable of synthesizing sterols, including desmosterol. nih.gov
Inhibition of the enzyme DHCR24 in tumor cells leads to an accumulation of desmosterol and a depletion of cholesterol.This highlights a potential strategy to interfere with cholesterol homeostasis in cancer cells. nih.gov
Cholesterol metabolism reprogramming is a hallmark of cancer, influencing tumor growth, immune evasion, and therapy resistance.Targeting key enzymes in cholesterol synthesis, which would affect desmosterol levels, is being explored as a therapeutic avenue. nih.govnih.govfrontiersin.org nih.govnih.govfrontiersin.org
Cholesterol and its metabolites can modulate oncogenic signaling pathways.As a key cholesterol precursor, desmosterol's levels could influence these pathways. nih.gov

Research has shown that brain tumor cells in culture can synthesize desmosterol. nih.gov Furthermore, inhibiting the conversion of desmosterol to cholesterol in these cells led to a significant buildup of desmosterol. nih.gov This indicates that the machinery for desmosterol synthesis is active in these cancer cells and can be manipulated. While direct studies on the specific functions of desmosterol in most cancers are still emerging, the broader focus on targeting cholesterol metabolism suggests its importance. nih.govsciopen.com The dependence of cancer cells on a high rate of cholesterol synthesis makes the enzymes in this pathway, including DHCR24, potential targets for therapeutic intervention. nih.govfrontiersin.org

Occurrence and Distribution of 5alpha Cholesta 7,24 Dien 3beta Ol in Biological Systems

Identification in Mammalian Tissues and Fluids

5alpha-Cholesta-7,24-dien-3beta-ol has been identified as a significant sterol in the male hamster reproductive tract. nih.gov Specifically, it is a major sterol component of caudal spermatozoa in hamsters, where its concentration, along with that of desmosterol (B1670304), can account for as much as 90% of the total sterols. nih.gov Research has shown that the concentration of this compound in hamster caudal spermatozoa is approximately three times higher than that of cholesterol. nih.gov This sterol is also found in the epididymal tissue of hamsters. nih.gov The levels of this compound, alongside desmosterol, increase during the maturation of spermatozoa, while cholesterol levels decrease. nih.gov

In other mammalian systems, in vitro studies of lipid production by rat renal papillae have shown that the sterol fraction contained this compound, in addition to demosterol and lathosterol (B1674540). dss.go.th Furthermore, the compound is recognized as a metabolite in both mice (Mus musculus) and humans (Homo sapiens). ebi.ac.uk

Presence in Plant Species

The compound this compound has been notably identified in the bean lipids of Vanilla madagascariensis, an orchid native to Madagascar. dss.go.th Its discovery was significant as it was the first time this sterol had been described in a plant. dss.go.th In the unsaponifiable matter of the beans, the 4-desmethylsterol fraction constitutes a significant portion, and this compound is a primary component of this fraction, making up 35% of it. dss.go.th

The 4-desmethylsterol fraction of Vanilla madagascariensis beans exhibits a diverse profile of sterols alongside this compound. The identification of this sterol profile was accomplished through gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). dss.go.th Besides the high concentration of this compound, other major sterols include desmosterol (14%), β-sitosterol (12%), stigmasterol (B192456) (11%), ergosta-7,24(28)-dien-3β-ol (9%), and 24-methylene cholesterol (9%). dss.go.th Smaller quantities of zymosterol (B116435), cholesterol, campesterol, and avenasterols (Δ5 and Δ7) were also detected. dss.go.th

Sterol Composition of the 4-Desmethylsterol Fraction in Vanilla madagascariensis Beans
CompoundPercentage of Fraction (%)
This compound35
Desmosterol14
β-Sitosterol12
Stigmasterol11
Ergosta-7,24(28)-dien-3β-ol9
24-Methylene cholesterol9
ZymosterolLower Amount
CholesterolLower Amount
CampesterolLower Amount
Δ5-AvenasterolLower Amount
Δ7-AvenasterolLower Amount

Metabolite Status in Other Organisms (e.g., Mouse, Yeast)

This compound is recognized as a metabolite in mice (Mus musculus). ebi.ac.uk Its biosynthesis has also been studied in yeast. Specifically, research involving mechanically disrupted yeast cells demonstrated that the incubation of mevalonic acid could lead to the formation of C27-metabolites, including this compound. nih.gov This biosynthesis occurred even when the C-24 methyltransferase system, which is responsible for alkylation, was impaired. nih.gov This finding suggests that the transformation of the sterol nucleus and side chain can function independently in the biosynthetic pathway. nih.gov

Advanced Research Methodologies and Analytical Approaches for 5alpha Cholesta 7,24 Dien 3beta Ol Studies

Computational and Systems Biology Approaches

The study of 5alpha-Cholesta-7,24-dien-3beta-ol, an intermediate in the intricate cholesterol biosynthesis pathway, has been significantly advanced by the integration of computational and systems biology. These approaches allow for a holistic understanding of the metabolic network, its regulation, and its interaction with other cellular processes. By moving beyond single-gene or single-enzyme analyses, researchers can model and predict complex biological behaviors, offering profound insights into the dynamics of sterol metabolism.

Genome-Scale Metabolic Network Modeling in this compound Pathway Research

Genome-Scale Metabolic Models (GEMs) are mathematical frameworks that encompass the entirety of an organism's known metabolic reactions. nih.gov These models are constructed based on annotated genomic data and biochemical literature. youtube.com For the study of this compound, GEMs of human or other mammalian cells are utilized to simulate the flux through the cholesterol biosynthesis pathway under various conditions.

The construction of a GEM is a meticulous process that involves identifying all metabolic genes from a genome, associating them with specific biochemical reactions, and compiling these reactions into a comprehensive network. youtube.com These models can then be used for various computational analyses, such as Flux Balance Analysis (FBA), which predicts the flow of metabolites through the network to achieve a specific biological objective, like biomass production. youtube.comfrontiersin.org

In the context of this compound pathway research, GEMs can be used to:

Predict Metabolic Phenotypes: Simulate the impact of genetic mutations (e.g., enzyme deficiencies) on the production and accumulation of sterol intermediates, including this compound.

Identify Essential Genes: The "singleGeneDeletion" function in modeling toolboxes can predict genes that are essential for cell growth or cholesterol production, highlighting critical control points in the pathway. frontiersin.org

Analyze Pathway Robustness: Investigate the network's ability to withstand perturbations, such as nutrient limitations or the inhibition of specific enzymes.

Guide Metabolic Engineering: Identify potential targets for up or down-regulation to control the levels of specific sterols. nih.gov

While GEMs for specific plants like Quercus suber and various prokaryotes have been developed to study complex biosynthetic pathways, the research on this compound typically falls within the scope of broader human metabolic models. nih.govnih.gov These comprehensive models allow for the analysis of the cholesterol "metabolon," a hypothesized multiprotein complex of cholesterol synthesis enzymes. mdpi.com

Table 1: Key Concepts in Genome-Scale Metabolic Modeling for Sterol Pathway Analysis

ConceptDescriptionRelevance to this compound Research
Flux Balance Analysis (FBA) A mathematical method used to predict metabolite flux distribution in a metabolic network at steady state. frontiersin.orgPredicts the rate of synthesis and consumption of this compound under different physiological conditions.
Gene Deletion Studies In silico removal of genes from the model to predict the effect on the metabolic network. frontiersin.orgSimulates the effects of genetic disorders (e.g., DHCR24 deficiency) on the accumulation of this compound and other precursors.
Biomass Objective Function A specific reaction in the model that represents the components required for cell growth (e.g., amino acids, lipids, nucleotides). frontiersin.orgUsed in FBA to simulate how the cholesterol pathway, including this compound synthesis, contributes to overall cell proliferation.
Metabolic Maps Visual representations of the metabolic network, showing the interconnection of metabolites and reactions. youtube.comHelps to visualize the position and context of this compound within the larger cholesterol biosynthesis pathway.

Proteomics and Transcriptomics in Relation to this compound Metabolic Regulation

Proteomics and transcriptomics are high-throughput "omics" technologies that allow for the global analysis of proteins and gene transcripts (mRNA), respectively, within a cell or tissue at a specific point in time. nih.gov These approaches are invaluable for understanding the complex regulatory networks that govern the metabolism of this compound.

Transcriptomics research has provided a panoramic view of the expression of genes encoding cholesterol synthesis enzymes. mdpi.com Studies have shown that the expression of these genes can be significantly altered in various physiological and pathological states. For instance, analysis of tumor tissues has revealed distinct expression profiles for genes like CYP51A1 and NSDHL, which are involved in the sterol pathway. mdpi.com Furthermore, research using knockout (KO) cell lines for enzymes in the late cholesterol synthesis pathway has demonstrated that the accumulation of specific sterol precursors can trigger distinct gene regulatory pathways. biorxiv.org For example, the accumulation of desmosterol (B1670304), a sterol closely related to this compound, in DHCR24 KO cells was linked to the enrichment of the transcription factor OLIG2. biorxiv.org Similarly, the accumulation of other sterols can influence transcription factors such as LEF1 and E2F, which are critical for cell proliferation and cell cycle control. biorxiv.org

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules in the cell. Quantitative proteomics has been used to investigate the pathophysiological mechanisms of inborn errors of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene. researchgate.net These studies have identified alterations in multiple biological pathways, including mevalonate (B85504) metabolism, as a result of disruptions in the cholesterol synthesis pathway. researchgate.net By comparing the proteomes of different disease models, researchers can distinguish between the effects of decreased cholesterol and the potential toxicity of accumulating precursor sterols. researchgate.net Integrated analyses of both transcriptomic and proteomic data are particularly powerful, as they can reveal post-transcriptional regulation and provide a more complete picture of how changes in gene expression translate to functional changes in the cell. nih.gov

Table 2: Key Genes in the Transcriptomic Regulation of the Sterol Biosynthesis Pathway

GeneEncoded ProteinFunction in Sterol PathwayObserved Transcriptional Regulation
DHCR24 3beta-hydroxysteroid-delta-24-reductaseReduces the C24-25 double bond, converting desmosterol to cholesterol. Involved in the metabolism of this compound. biorxiv.orgKnockout leads to desmosterol accumulation and distinct changes in gene expression, including enrichment of OLIG2 transcription factor. biorxiv.org
SC5D Sterol-C5-desaturaseIntroduces a C5-C6 double bond in lathosterol (B1674540).Knockout leads to lathosterol accumulation and upregulation of fatty acid metabolism pathways. biorxiv.orgresearchgate.net
CYP51A1 Lanosterol (B1674476) 14-alpha demethylaseA key enzyme in the post-squalene portion of sterol biosynthesis.Expression profile is closely linked with NSDHL in many tumors. mdpi.com Knockout can lead to high expression of the LEF1 transcription factor. biorxiv.org
NSDHL NAD(P) dependent steroid dehydrogenase-likeInvolved in the removal of the C4-methyl groups from sterol precursors.Expression profile is often correlated with CYP51A1 in tumor tissues. mdpi.com
DHCR7 7-dehydrocholesterol (B119134) reductaseCatalyzes the final step in cholesterol synthesis via the Kandutsch-Russell pathway.Mutations cause Smith-Lemli-Opitz syndrome, leading to altered protein expression in various metabolic pathways. researchgate.net

Table 3: Key Proteins and Pathways Identified Through Proteomics in Sterol Metabolism Studies

Protein/PathwayBiological RoleRelevance to Sterol Pathway Dysregulation
Isoprenoid/Cholesterol Synthetic Enzymes Catalyze the steps of the mevalonate and cholesterol biosynthesis pathways.Validation of proteomics results often confirms the increased expression of these enzymes in response to pathway blocks. researchgate.net
Rab7 A small GTPase involved in intracellular trafficking.Alterations in isoprenoid synthesis due to sterol pathway defects can affect the post-translational prenylation and function of Rab7. researchgate.net
Apoptosis-related Proteins Regulate programmed cell death.Proteomics studies have identified alterations in apoptosis pathways in models of inborn errors of cholesterol synthesis. researchgate.net
Glycolysis Enzymes Catalyze the breakdown of glucose for energy.Changes in the abundance of glycolytic enzymes have been observed in proteomics analyses of sterol synthesis disorders. researchgate.net

Emerging Research Directions and Therapeutic Implications of 5alpha Cholesta 7,24 Dien 3beta Ol

5alpha-Cholesta-7,24-dien-3beta-ol as a Potential Biomarker Candidate

This compound, a sterol intermediate in the biosynthesis of cholesterol, is gaining attention within the scientific community as a potential biomarker for various physiological and pathological states. hmdb.ca Its presence and concentration can fluctuate based on metabolic activity, offering a window into the functionality of specific biochemical pathways.

One notable area of investigation involves its role in the male reproductive system. Research has shown significant variations in the 3beta-hydroxysterol composition of hamster spermatozoa as they mature within the epididymis. While cholesterol is the predominant sterol in immature spermatozoa from the caput epididymidis, its precursors, including this compound, are found in higher concentrations in mature spermatozoa from the caudal region. In fact, the concentration of this compound in caudal spermatozoa is approximately three times higher than that of cholesterol. This sterol is also present in the epididymal tissue itself, suggesting a dynamic role in sperm maturation and function. nih.gov These findings point towards its potential as a biomarker for sperm maturity and male reproductive health.

The detection of this compound in humans and mice further supports its consideration as a biomarker for metabolic processes. ebi.ac.uk Its involvement in specific enzymatic reactions within the cholesterol biosynthesis pathway means that abnormal levels could indicate metabolic dysregulation or defects in particular enzymes. For instance, this compound is a substrate for the enzyme sterol C5-desaturase (SC5D), and its accumulation could potentially signal a deficiency in this enzyme, a condition linked to a rare genetic disorder called lathosterolosis. reactome.org

Below is a table summarizing the key findings related to this compound as a potential biomarker.

Biological Context Key Research Finding Potential Biomarker Application Organism
Male ReproductionConcentration is approximately 3-fold higher than cholesterol in caudal spermatozoa. nih.govAssessment of sperm maturation and male fertility.Hamster
Cholesterol BiosynthesisIt is a known human and mouse metabolite. ebi.ac.ukMonitoring of sterol metabolic pathways.Human, Mouse
Metabolic DisordersAccumulation may be linked to deficiencies in enzymes like sterol C5-desaturase. reactome.orgIndicator for certain inborn errors of metabolism.Human

Therapeutic Targeting Strategies for this compound Metabolic Pathways

Given the role of this compound as an intermediate in cholesterol synthesis, the enzymes responsible for its metabolism present viable targets for therapeutic intervention. Modulating the activity of these enzymes could influence the levels of this sterol and its downstream products, with potential implications for diseases characterized by aberrant sterol metabolism.

The metabolic conversions of this compound are primarily governed by two key enzymes:

Delta24-sterol reductase (DHCR24): This enzyme catalyzes the conversion of this compound to 5alpha-cholest-7-en-3beta-ol. hmdb.ca

Sterol C5-desaturase (SC5D): This enzyme is involved in the desaturation of this compound to form cholesta-5,7,24-trien-3beta-ol. reactome.org

Therapeutic strategies could, therefore, focus on either inhibiting or enhancing the activity of these enzymes, depending on the desired clinical outcome. For instance, in conditions where an accumulation of this compound is problematic, developing small molecule activators of DHCR24 or SC5D could be a potential approach. Conversely, in scenarios where reducing the production of downstream sterols is the goal, inhibitors of these enzymes would be of interest.

The following table details the key enzymes involved in the metabolism of this compound and their potential as therapeutic targets.

Enzyme Reaction Catalyzed Potential Therapeutic Strategy
Delta24-sterol reductase (DHCR24)This compound → 5alpha-cholest-7-en-3beta-ol hmdb.caDevelopment of activators or inhibitors.
Sterol C5-desaturase (SC5D)This compound → Cholesta-5,7,24-trien-3beta-ol reactome.orgDevelopment of activators or inhibitors.
Cholestenol delta-isomeraseThis compound → Zymosterol (B116435) hmdb.caDevelopment of activators or inhibitors.

Future Avenues in Sterol Research Focusing on this compound

The study of this compound is an expanding field with several promising directions for future research. A deeper understanding of its biological roles beyond its function as a mere metabolic intermediate is crucial.

Future investigations should aim to elucidate the specific functions of this compound in various cell types and tissues. For example, its high concentration in mature sperm suggests a specialized role that warrants further exploration. nih.gov Research could focus on its interaction with cell membranes, its potential signaling properties, and its influence on the activity of membrane-bound proteins.

Furthermore, the development of more sensitive and specific analytical methods for the detection and quantification of this compound in biological samples is essential. This would facilitate more accurate studies of its association with different physiological and pathological conditions, strengthening its potential as a reliable biomarker.

Another critical area of future research is the comprehensive characterization of the enzymes that regulate its synthesis and degradation. This includes not only DHCR24 and SC5D but also other enzymes that may play a role in its metabolic fate. hmdb.careactome.org Understanding the regulation of these enzymes at the genetic and post-translational levels could reveal novel therapeutic targets.

Finally, exploring the potential connections between this compound metabolism and various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, is a high-priority research avenue. Such studies could uncover novel disease mechanisms and pave the way for innovative therapeutic strategies centered on the modulation of this specific sterol pathway.

Q & A

Q. What are the key enzymes involved in the biosynthesis of 5alpha-Cholesta-7,24-dien-3beta-ol, and how do they function?

The biosynthesis of this compound involves two critical enzymes:

  • Cholestenol delta-isomerase (EBP, Uniprot ID: Q15125) : Catalyzes the isomerization of Δ⁸-sterols to Δ⁷-isomers, converting zymosterol to this compound .
  • Delta24-sterol reductase (DHCR24, Uniprot ID: Q15392) : Reduces the Δ²⁴ double bond in sterol intermediates using NADPH, converting lathosterol into this compound .

Methodological Insight : To study enzyme activity, use radiolabeled substrates (e.g., ³H- or ¹⁴C-labeled sterols) in in vitro assays, combined with HPLC or GC-MS for product quantification. For genetic validation, employ siRNA knockdown or CRISPR-Cas9 editing in cell lines and monitor sterol profiles via lipidomics .

Q. How can researchers confirm the structural identity of this compound in experimental samples?

Key identifiers :

  • CAS Registry Number : 651-54-7 .
  • Molecular formula : C₂₇H₄₄O (MW: 384.64 g/mol) .
  • Physical properties : Melting point 147–151°C (experimentally determined) .

Q. Analytical workflows :

Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., 3β-hydroxyl group and Δ⁷,²⁴ diene system).

Mass Spectrometry (MS) : Use high-resolution LC-MS/MS to detect molecular ion [M+H]⁺ at m/z 385.3 and fragmentation patterns.

Chromatography : Compare retention times with synthetic standards in GC-MS or HPLC-UV systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in sterol pathway flux data, such as unexpected accumulation of zymosterol instead of this compound?

Contradictions in pathway flux often arise from enzyme dysregulation. For example, transcriptome data () showed downregulation of cholestenol delta-isomerase (EBP) in SKOV3 cells treated with Pinellia pedatisecta extract, leading to zymosterol accumulation.

Q. Methodological approaches :

  • Transcriptomic and Proteomic Profiling : Validate enzyme expression levels via qPCR (EBP, DHCR24) and Western blotting .
  • Isotopic Tracing : Use ¹³C-labeled acetate to track sterol synthesis intermediates and quantify flux via LC-MS .
  • Enzyme Inhibition Studies : Apply selective inhibitors (e.g., triparanol for DHCR24) to dissect pathway contributions .

Q. How can isotopic labeling improve mechanistic studies of this compound metabolism?

Deuterated or ¹³C-labeled analogs enable precise tracking of sterol intermediates. For example:

  • Deuterated Cholesterol Derivatives : Compounds like 5alpha-Cholest-7-en-3beta-ol-1,2,5,6-d₄ (CAS: 1182005-25-9) can trace metabolic conversion in cell cultures .
  • Tracer Experiments : Incubate cells with ¹³C-acetate and analyze isotopic enrichment in this compound via GC-MS or MALDI-TOF .

Data Interpretation : Quantify isotopic incorporation ratios to model pathway kinetics and identify rate-limiting steps.

Q. What role does this compound play in oxidative stress and apoptosis regulation?

DHCR24, which synthesizes this compound, has dual roles:

  • Anti-Apoptotic Activity : Reduces caspase-3 activation under oxidative stress .
  • Amyloid-Beta Protection : Mitigates neuronal apoptosis in Alzheimer’s models .

Q. Experimental Design :

  • Knockout Models : Generate DHCR24⁻/⁻ cell lines (e.g., via CRISPR) and assess apoptosis under H₂O₂ or amyloid-beta treatment.
  • Lipid Supplementation : Add synthetic this compound to rescue phenotypes in DHCR24-deficient cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.